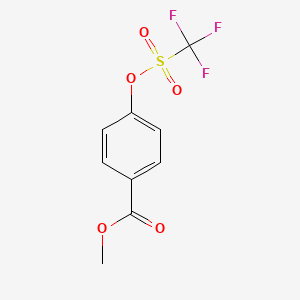
Methyl 4-(trifluoromethylsulfonyloxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(trifluoromethylsulfonyloxy)benzoate is an organic compound with the molecular formula C9H7F3O5S and a molecular weight of 284.21 g/mol . It is also known as this compound. This compound is characterized by the presence of a trifluoromethylsulfonyl group attached to a benzoate ester, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(trifluoromethylsulfonyloxy)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The resulting intermediate is then esterified with methanol to yield the final product .
Industrial Production Methods
Industrial production of methyl 4-[[(trifluoromethyl)sulfonyl]oxy]benzoate typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(trifluoromethylsulfonyloxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoate moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the trifluoromethylsulfonyl group.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Methyl 4-(trifluoromethylsulfonyloxy)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-[[(trifluoromethyl)sulfonyl]oxy]benzoate involves its ability to undergo various chemical transformations. The trifluoromethylsulfonyl group is highly reactive and can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis . The ester group can be hydrolyzed or reduced, allowing for further functionalization of the molecule . The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
Methyl 4-(trifluoromethylsulfonyloxy)benzoate can be compared with other similar compounds, such as:
Methyl 4-(trifluoromethyl)benzoate: This compound lacks the sulfonyl group and has different reactivity and applications.
Ethyl 4-(trifluoromethyl)benzoate: Similar to methyl 4-(trifluoromethyl)benzoate but with an ethyl ester group, leading to variations in physical properties and reactivity.
The uniqueness of methyl 4-[[(trifluoromethyl)sulfonyl]oxy]benzoate lies in the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other benzoate derivatives .
Properties
Molecular Formula |
C9H7F3O5S |
|---|---|
Molecular Weight |
284.21 g/mol |
IUPAC Name |
methyl 4-(trifluoromethylsulfonyloxy)benzoate |
InChI |
InChI=1S/C9H7F3O5S/c1-16-8(13)6-2-4-7(5-3-6)17-18(14,15)9(10,11)12/h2-5H,1H3 |
InChI Key |
SBXYPZOOIIPEJW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


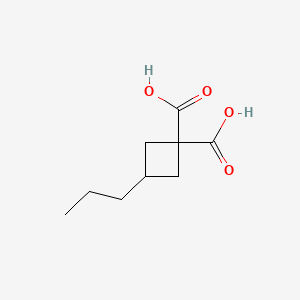
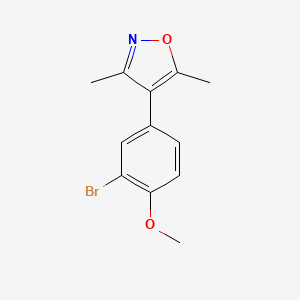
![5-[(4-chloro-benzenesulfonyl)-methyl]-1H-tetrazole](/img/structure/B8680973.png)
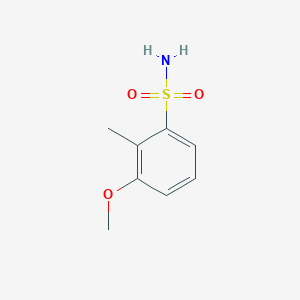
![6-bromo-1H-benzo[d]imidazol-4-amine](/img/structure/B8680983.png)
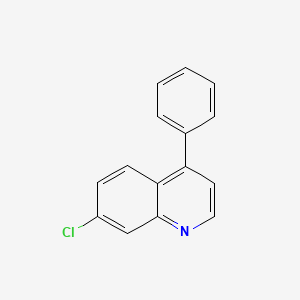
![7-trifluoromethyl-1H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B8681003.png)
![6,11-Dihydrodibenzo[b,e]oxepin-11-ol](/img/structure/B8681009.png)
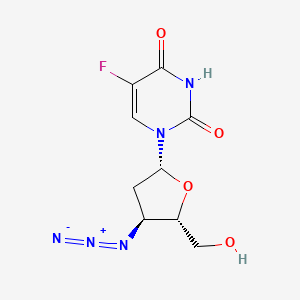
![N-Methyl-N-[4-picolyl]formamide](/img/structure/B8681020.png)
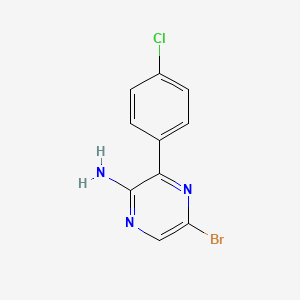
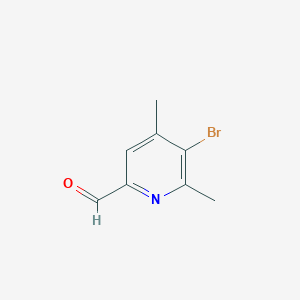
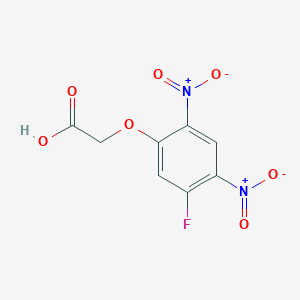
![N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]formamide](/img/structure/B8681042.png)
